(R)—1-Boc-3-hydroxypiperidine
Description
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Properties
CAS No. |
143900-41-0 |
|---|---|
Molecular Formula |
C14H28O3 |
Origin of Product |
United States |
General Context and Significance of R 1 Boc 3 Hydroxypiperidine in Advanced Organic Chemistry
The Role of Chiral Piperidine (B6355638) Derivatives in the Synthesis of Complex Molecules
Piperidine derivatives are fundamental structural motifs found in a vast number of biologically active natural products and pharmaceutical agents. guidechem.comacs.org Their presence is crucial for the pharmacological activity of many drugs, and they exhibit a broad range of biological effects, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. iucr.org The introduction of a chiral center into the piperidine scaffold significantly expands the chemical space available for drug design and allows for the fine-tuning of a molecule's interaction with biological targets. researchgate.netthieme-connect.com
Chiral piperidine scaffolds are prevalent in many approved drugs and are key components in the development of new therapeutic agents. researchgate.netthieme-connect.com The stereochemistry of these derivatives is often critical to their efficacy and selectivity. researchgate.net For instance, different enantiomers of a drug can have vastly different biological activities. The ability to synthesize enantiomerically pure piperidine derivatives is therefore a key focus in medicinal chemistry and drug discovery. researchgate.netthieme-connect.com
Importance of Enantiomeric Purity and Control in Asymmetric Synthesis of Nitrogen Heterocycles
The synthesis of nitrogen-containing heterocyclic compounds, such as piperidines, with high enantiomeric purity is a significant challenge and a major area of research in organic chemistry. mdpi.comnih.gov The therapeutic efficacy and toxicological profile of many drugs are directly linked to their chirality, as different enantiomers can interact differently with biological systems like proteins and nucleic acids. rsc.org Consequently, a majority of pharmaceuticals approved by regulatory bodies like the FDA are single enantiomers. rsc.org
Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is crucial in the development of modern pharmaceuticals. rsc.orgub.edu The use of chiral building blocks, auxiliaries, and catalysts allows chemists to control the stereochemical outcome of a reaction, leading to the desired enantiomerically pure product. ub.edu High-throughput screening methods are increasingly being employed to rapidly assess the enantiomeric excess (ee) of these reactions, accelerating the drug discovery process. rsc.org The development of synthetic routes that can reliably produce nitrogen heterocycles with high enantiomeric purity is essential for creating safer and more effective drugs. nih.gov
Overview of (R)-1-Boc-3-hydroxypiperidine as a Versatile Chiral Building Block
(R)-1-Boc-3-hydroxypiperidine serves as a prime example of a versatile chiral building block in organic synthesis. chemimpex.comcymitquimica.com The tert-butoxycarbonyl (Boc) group protects the nitrogen atom, rendering it stable during various chemical transformations while allowing for its selective removal under specific conditions. cymitquimica.com The hydroxyl group at the 3-position provides a convenient handle for further functionalization, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. chemimpex.comcymitquimica.com
The defined (R)-stereochemistry at the 3-position is crucial for its application in the synthesis of specific, biologically active target molecules. cymitquimica.com For example, the (R)-enantiomer is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), a drug used in cancer therapy. guidechem.com This highlights how the specific stereoisomer of a building block can be critical for the final product's intended biological function. The compound has also been utilized as a reactant in the synthesis of piperidinyl and pyrrolidinyl butyrates and constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as DNA methyltransferase inhibitors. fishersci.cachemicalbook.com
The utility of (R)-1-Boc-3-hydroxypiperidine extends to its role in creating compounds with enhanced biological activity, such as analgesics and neuroprotective agents. chemimpex.com Its ability to facilitate the introduction of hydroxyl groups into piperidine frameworks opens up new possibilities for designing molecules with improved pharmacological properties. chemimpex.com
Table 1: Physicochemical Properties of (R)-1-Boc-3-hydroxypiperidine
| Property | Value |
| CAS Number | 143900-43-0 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to tan solid/powder |
| Melting Point | 43–50 °C |
| Boiling Point | 292.3±33.0 °C |
| Purity | ≥ 97% |
| Data sourced from multiple chemical suppliers and databases. chemimpex.comfishersci.ca |
Table 2: Key Applications of (R)-1-Boc-3-hydroxypiperidine in Synthesis
| Application Area | Specific Use | Reference |
| Pharmaceuticals | Intermediate in the synthesis of Ibrutinib (anticancer drug) | guidechem.com |
| Pharmaceuticals | Synthesis of piperidinyl and pyrrolidinyl butyrates | cymitquimica.comfishersci.cachemicalbook.com |
| Pharmaceuticals | Synthesis of DNA methyltransferase inhibitors | fishersci.cachemicalbook.com |
| Medicinal Chemistry | Development of analgesics and neuroprotective agents | chemimpex.com |
| This table highlights some of the documented applications of the compound. |
Advanced Synthetic Methodologies for R 1 Boc 3 Hydroxypiperidine
Chemical Synthesis Routes
The synthesis of (R)-1-Boc-3-hydroxypiperidine can be broadly categorized into several key strategies, each with its own set of advantages and challenges. These approaches range from the protection of a pre-existing chiral molecule to the creation of the chiral center through asymmetric synthesis or the separation of a racemic mixture.
Stereoselective Boc-Protection of Pre-Formed (R)-3-Hydroxypiperidine
One of the most direct methods to obtain (R)-1-Boc-3-hydroxypiperidine is through the protection of the commercially available or pre-synthesized (R)-3-hydroxypiperidine. The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine (B6355638) ring. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The selection of the base and solvent system is crucial for achieving high yields and preventing side reactions. Common bases include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), and solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are frequently employed. The reaction is often performed at a reduced temperature, for instance, between 0°C and room temperature, to control its exothermicity and minimize the formation of impurities. A typical workup involves neutralization, extraction with an organic solvent, and subsequent purification, often by column chromatography, to yield the desired product with high purity.
Asymmetric Synthesis Approaches from Achiral or Prochiral Precursors
Asymmetric synthesis offers an elegant solution to directly obtain the desired enantiomer without the need for resolving a racemic mixture. These methods involve the conversion of an achiral or prochiral starting material into the chiral product, (R)-1-Boc-3-hydroxypiperidine, through the use of chiral catalysts, reagents, or auxiliaries.
A prevalent asymmetric strategy involves the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone. This can be accomplished using either stoichiometric chiral reducing agents or, more efficiently, catalytic methods.
Catalytic Reductions:
Enzymatic Reductions: Biocatalysis using ketoreductases (KREDs) has emerged as a powerful and environmentally friendly method for synthesizing chiral alcohols with high enantioselectivity. mdpi.com Several ketoreductases, sourced from various microorganisms like Candida and Rhodococcus species, have been identified and engineered to efficiently reduce N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, which is the enantiomer of the target molecule. mdpi.com However, by selecting the appropriate enzyme, it is possible to obtain the (R)-enantiomer. These enzymatic reductions often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to ensure the catalytic cycle continues, making the process more cost-effective for large-scale production. mdpi.com
Transition Metal-Catalyzed Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh) with chiral ligands, are effective catalysts for the asymmetric hydrogenation of ketones. For the synthesis of (R)-1-Boc-3-hydroxypiperidine, a catalyst system composed of a ruthenium complex and a chiral diphosphine ligand, such as (R)-BINAP, can be used to hydrogenate N-Boc-3-piperidone with high enantioselectivity. These reactions are typically performed under a hydrogen atmosphere and may require elevated pressures and specific solvent systems to achieve optimal results.
Stoichiometric Reductions:
While less common for industrial-scale synthesis due to the generation of stoichiometric amounts of chiral waste, chiral reducing agents can also be employed. Reagents like the Corey-Bakshi-Shibata (CBS) catalyst system, which utilizes a chiral oxazaborolidine to direct the reduction by a borane (B79455) source, can be effective in achieving high enantioselectivity in the reduction of N-Boc-3-piperidone.
Interactive Data Table: Comparison of Catalytic Systems for the Reduction of N-Boc-3-piperidone
| Catalyst System | Chiral Ligand/Enzyme | Enantiomeric Excess (ee) | Key Features |
| Enzymatic (KRED) | Ketoreductase from Candida parapsilosis | >99% for (S)-enantiomer | Mild reaction conditions, high selectivity, environmentally friendly. |
| Asymmetric Hydrogenation | Ru-(R)-BINAP | High | Applicable to large-scale synthesis, requires specialized equipment for handling hydrogen gas. |
| CBS Reduction | Chiral Oxazaborolidine | High | Good for lab-scale synthesis, generates stoichiometric chiral waste. |
The "chiral pool" approach utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. For the synthesis of (R)-1-Boc-3-hydroxypiperidine, a suitable chiral starting material can be manipulated through a series of chemical transformations to construct the desired piperidine ring with the correct stereochemistry.
A notable example is the use of (R)-glyceraldehyde acetonide. google.com A synthetic route starting from this chiral building block can involve several steps, such as a Wittig-type reaction to introduce a cyanomethyl group, followed by reduction of the resulting double bond. Subsequent chemical modifications, including deprotection of the acetonide, selective functionalization of the hydroxyl groups, and a reductive amination or cyclization step, can lead to the formation of the (R)-3-hydroxypiperidine core. The final step would then be the Boc-protection of the piperidine nitrogen. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of substituted piperidines, chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. sigmaaldrich.com For instance, a strategy could involve the Michael addition of a nitrogen nucleophile bearing a chiral auxiliary to an appropriate α,β-unsaturated ester. The chiral auxiliary would control the stereochemistry of the newly formed C-N bond. Subsequent cyclization to form the piperidinone ring, followed by reduction of the carbonyl group and removal of the chiral auxiliary, would yield the chiral 3-hydroxypiperidine (B146073). The stereochemistry of the hydroxyl group would be controlled by the choice of reducing agent and the directing effect of the existing stereocenter. While this method can be highly effective, it often involves a longer synthetic sequence compared to catalytic asymmetric methods.
Resolution-Based Approaches for Enantiomeric Separation of Racemic Mixtures
Two primary methods for chiral resolution are:
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture of an amine (after removal of the Boc group) or the alcohol with a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure compound. For resolving 3-hydroxypiperidine, chiral acids like tartaric acid or mandelic acid can be used.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus their separation. This method can provide very high enantiomeric purities but can be more expensive for large-scale production compared to diastereomeric salt formation.
Interactive Data Table: Overview of Chiral Resolution Techniques
| Resolution Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Cost-effective for large scale, well-established technique. | Maximum theoretical yield of 50% for the desired enantiomer, can be labor-intensive. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High enantiomeric purity achievable, applicable to a wide range of compounds. | Can be expensive for large-scale separation, requires specialized equipment. |
Diastereomeric Salt Formation and Crystallization
One of the classical and industrially relevant methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This technique involves reacting the racemic 3-hydroxypiperidine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.
Commonly used chiral resolving agents for this purpose include tartaric acid derivatives and camphorsulfonic acid. chemicalbook.comderpharmachemica.com For instance, L-camphorsulfonic acid has been employed to resolve racemic 1-Boc-3-hydroxypiperidine. derpharmachemica.com Another approach involves the use of L-camphor ammonium (B1175870) sulfonate to prepare (S)-3-hydroxypiperidine-L-camphorsulfonic crystal salt, which can then be converted to the desired (S)-N-Boc-3-hydroxypiperidine. google.com The yield for this chiral resolution can reach over 29%, with a chiral purity exceeding 99.2%. google.com Similarly, D-pyroglutamic acid has been utilized as a resolving agent, demonstrating a yield of 42% and a purity of 99.6%. google.com The choice of solvent system is critical for successful separation, with ethanol-methyl tertiary butyl ether (MTBE) systems being reported. google.com While effective, a significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%. derpharmachemica.comgoogle.com
| Resolving Agent | Solvent System | Reported Yield | Reported Purity |
| L-camphorsulfonic acid | Not Specified | <50% | Not Specified |
| L-camphor ammonium sulfonate | Ethanol-MTBE | >29% | >99.2% |
| D-pyroglutamic acid | Ethanol (B145695) | 42% | 99.6% |
| Di-benzoyl-L-tartaric acid | Not Specified | Not Specified | Not Specified |
| (S)-mandelic acid | Not Specified | Not Specified | Not Specified |
Chromatographic Resolution Techniques
Chromatographic methods offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for this purpose. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. chiralpedia.com
For the analysis and purification of (R)-1-Boc-3-hydroxypiperidine, cellulose- or amylose-based columns are often employed. The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol (B130326). derpharmachemica.com For instance, a Chiralpak IC column with a mobile phase of 5% isopropanol and 95% n-hexane can be used to separate the (R) and (S) isomers. derpharmachemica.com The detection is commonly performed using a UV detector at 210 nm. derpharmachemica.commdpi.com This direct method is highly efficient for determining enantiomeric purity. chiralpedia.com
An indirect approach to chromatographic resolution involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |
| Chiral HPLC | Chiralpak IC | 5% Isopropanol / 95% n-Hexane | Analytical Separation of (R) and (S) isomers |
| Chiral HPLC | Cellulose- or amylose-based | Hexane/isopropanol mixtures | Preparative Resolution |
| HPLC | Not specified | 40% Acetonitrile / 60% Water | Analysis of reaction conversion |
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. psu.edu These methods utilize whole cells or isolated enzymes to catalyze stereoselective transformations, often under mild reaction conditions. psu.edu
Enantioselective Reduction of N-Boc-3-piperidone Using Whole-Cell Biocatalysts (e.g., Baker's Yeast)
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are attractive due to their low cost, ready availability, and the presence of a wide range of enzymes. derpharmachemica.com Baker's yeast has been successfully used for the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, to afford (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.com
The efficiency of the biotransformation is influenced by several factors, including pH, temperature, and the choice of co-solvent. Studies have shown that a pH of 7 is optimal for the activity of baker's yeast in this reduction. derpharmachemica.com The reaction rate increases with temperature up to a certain point, with 30°C being identified as an optimal temperature. derpharmachemica.com The solubility of the substrate, N-Boc-3-piperidone, can be enhanced by using co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can lead to a higher reaction rate compared to ethanol or methanol. derpharmachemica.com While baker's yeast can produce the desired (S)-enantiomer, studies on related piperidone-carboxylates have shown that the enantiomeric excess can be dependent on whether fermenting or non-fermenting conditions are used. nih.gov
| Biocatalyst | Substrate | Product | Key Findings |
| Baker's Yeast | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Optimal pH 7, Optimal Temp 30°C, DMSO as co-solvent improves rate. derpharmachemica.com |
| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Achieved 85.4% yield and >99% ee after optimization. psu.eduresearchgate.net |
| Recombinant E. coli | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High space-time yield of 774 g L−1 d−1 achieved. nih.gov |
Application of Isolated Ketoreductase Enzymes for Asymmetric Reduction
The use of isolated ketoreductases (KREDs) offers higher specificity and can lead to higher enantiomeric excess (ee) and conversion rates compared to whole-cell systems. derpharmachemica.comgoogle.com These enzymes catalyze the asymmetric reduction of N-Boc-3-piperidone to the corresponding chiral alcohol. google.com
A variety of KREDs have been screened for this transformation. For example, KRED 110 was identified from a screening kit and, after optimization, achieved 100% chiral purity and >99% chromatographic purity. derpharmachemica.com The reaction conditions for isolated KREDs are typically mild, with optimal temperatures often in the range of 35-40°C and a pH around 7.5. nih.govderpharmachemica.com To drive the reaction, a cofactor regeneration system is essential. This is commonly achieved by coupling the KRED with a glucose dehydrogenase (GDH) and using glucose as a sacrificial substrate to regenerate the NADPH or NADH cofactor. nih.govmdpi.com This approach has been shown to be effective for the synthesis of both (R)- and (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess (>99% ee). mdpi.com
| Enzyme | Source Organism | Product Enantiomer | Key Findings |
| KRED 110 | Not Specified | (S) | 100% chiral purity, >99% chromatographic purity. derpharmachemica.com |
| Carbonyl reductase (CprCR) | Candida parapsilosis | (S) | 97.8% conversion, 99.8% ee. nih.govgenscript.com |
| Aldo-keto reductase (AKR)-43 | Not Specified | (S) | Thermostable, >99% ee. nih.gov |
| Carbonyl reductase | Rhodococcus erythropolis WZ010 | (S) | A variant (Y54F) enhanced the yield. mdpi.com |
| Ketoreductase | Candida glabrata | (S) | >99% ee at >99% conversion. tudelft.nl |
Biocatalyst Engineering and Optimization for Enhanced Stereoselectivity and Yield
To further improve the efficiency of biocatalytic processes, protein engineering and process optimization are key strategies. Mutagenesis techniques can be employed to create "tailor-made" ketoreductases with enhanced stereoselectivity, broader substrate scope, and improved stability. derpharmachemica.com For instance, a variant (Y54F) of a KRED from Rhodococcus erythropolis WZ010 was shown to enhance the yield in the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.com
Co-expression of the ketoreductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), in a single host like E. coli is a common and effective strategy. mdpi.comnih.gov This "designer cells" approach simplifies the process by providing the cofactor regeneration system in situ. nih.gov Optimization of the reaction conditions, such as temperature, pH, substrate concentration, and catalyst loading, is crucial for maximizing yield and stereoselectivity. mdpi.comresearchgate.net For example, in a system co-expressing a KRED and GDH, the optimal temperature was found to be 35°C and the optimal pH was 6.5, leading to a conversion and optical purity of over 99%. mdpi.com By optimizing the culture conditions and the asymmetric reduction process, a high space-time yield of 774 g L−1 d−1 for (S)-N-Boc-3-hydroxypiperidine has been achieved. nih.gov
Process Optimization and Scalability Considerations in Synthetic Development
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of various parameters to ensure cost-effectiveness, safety, and sustainability. For the synthesis of (R)-1-Boc-3-hydroxypiperidine, this involves optimizing both chemical and biocatalytic routes.
In chemical synthesis, particularly through diastereomeric salt resolution, factors such as the choice of resolving agent and solvent, crystallization temperature, and the number of recrystallization steps need to be fine-tuned to maximize yield and purity while minimizing cost. google.comgoogle.com
For biocatalytic processes, scalability hinges on several factors. High substrate loading is desirable to increase the productivity of the reactor. Processes have been developed that can handle substrate concentrations of up to 100 g/L. nih.govacs.org Minimizing the enzyme loading is also critical for reducing costs. Optimized processes have demonstrated the use of less than 5% (w/w) enzyme loading. acs.org The efficiency of the cofactor regeneration system is paramount for large-scale production to avoid the high cost of stoichiometric amounts of NADH or NADPH. nih.govmdpi.com The use of whole-cell biocatalysts or co-expressed enzyme systems simplifies the process and reduces the need for expensive purified enzymes and cofactors. nih.gov Furthermore, downstream processing for product isolation and purification must be efficient and scalable. This often involves extraction with a suitable solvent followed by distillation or recrystallization to achieve the desired purity of >99%.
Influence of Reaction Conditions (Solvent, Temperature, pH, Pressure)
The conditions under which the synthesis is performed have a profound impact on reaction rate, yield, and enantioselectivity, particularly in biocatalytic reductions.
Solvent: The choice of solvent is crucial for both substrate solubility and enzyme activity. Many biocatalytic reductions are performed in aqueous buffer systems, such as phosphate (B84403) or triethanolamine (B1662121) HCl buffers. derpharmachemica.commdpi.com In some cases, a biphasic system, such as ethyl caprylate-water, has been introduced to alleviate product inhibition at high substrate concentrations. researchgate.net Co-solvents like isopropanol (IPA) or ethanol may be used to dissolve the starting material, N-1-Boc-3-piperidone. derpharmachemica.com For chemical synthesis steps like Boc-protection, organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common.
Temperature: Temperature significantly affects enzyme stability and activity. For ketoreductase (KRED) catalyzed reactions, the optimal temperature is often found in the range of 35 °C to 40 °C. derpharmachemica.commdpi.com One study noted that while the reaction rate increased with temperature up to 40 °C, enzyme activity began to decrease at 45 °C. derpharmachemica.com Another optimization found the ideal temperature to be 35 °C, with conversion rates dropping significantly at temperatures above this. mdpi.com While lower temperatures can be used, they may not be economically viable for industrial processes due to slower reaction rates. researchgate.net
pH: The pH of the reaction medium is critical for maintaining optimal enzyme function. For the biocatalytic reduction to (S)-N-Boc-3-hydroxypiperidine, an optimal pH of 6.5 was identified, where conversion was highest, decreasing at both lower and higher pH values. mdpi.com Other systems have been optimized at a pH of 7.0 or 7.5. researchgate.netnih.gov During reactions that produce acidic byproducts, such as the conversion of glucose to gluconic acid in cofactor recycling systems, the pH must be controlled by the addition of a base. mdpi.comresearchgate.net
Pressure: While high pressure (e.g., 50 bar H₂) is a key parameter in certain transition metal-catalyzed asymmetric hydrogenations of related heterocycles, it is less of a factor in the widely used biocatalytic reduction methods, which typically operate at atmospheric pressure. dicp.ac.cn
Table 1: Optimized Reaction Conditions for Biocatalytic Synthesis
| Catalyst System | Optimal Temperature | Optimal pH | Solvent/Medium | Source |
|---|---|---|---|---|
| KRED / GDH Co-expression | 35 °C | 6.5 | PBS Buffer | mdpi.com |
| KRED 110 | 35 – 40 ºC | 7.5 | Triethanolamine HCl Buffer / IPA | derpharmachemica.com |
| Aldo-keto reductase (AKR) | 30 °C | 7.5 | Not Specified | nih.gov |
| Recombinant KRED | 25 °C | 7.0 | Phosphate Buffer | researchgate.net |
| Carbonyl Reductase (YDR541C) | Not Specified | Not Specified | Ethyl caprylate-water biphasic system | researchgate.net |
Selection and Optimization of Reducing Agents and Catalysts
The core of modern synthesis for (R)-1-Boc-3-hydroxypiperidine lies in the selection of a highly stereoselective catalyst. Both biocatalysts and chemical catalysts have been developed for the asymmetric reduction of N-Boc-3-piperidone.
Biocatalysts: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are favored for their high enantioselectivity and mild operating conditions. acs.org
Ketoreductases (KREDs) and Carbonyl Reductases: Various KREDs, such as those from Rhodococcus erythropolis (ReCR) and Kluyveromyces marxianus (YGL039W), have demonstrated excellent activity and selectivity, producing the desired (R)- or (S)-enantiomer with greater than 99% enantiomeric excess (ee). researchgate.netresearchgate.net
Aldo-Keto Reductases (AKR): A thermostable AKR has been shown to efficiently produce (S)-NBHP with high enantioselectivity. nih.gov
Cofactor Recycling: These enzymes require a hydride source, typically from cofactors like NADPH or NADH. To make the process economical, a cofactor recycling system is essential. This is commonly achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the cofactor. mdpi.comnih.govresearchgate.net An alternative is a substrate-coupled system where a sacrificial alcohol, like 2-propanol, is used as the hydride source. researchgate.netacs.org
Chemical Catalysts and Reducing Agents:
Transition Metal Catalysis: Asymmetric hydrogenation using chiral transition metal complexes is a powerful strategy. Catalysts based on Ruthenium (Ru) and Rhodium (Rh) paired with chiral phosphine (B1218219) ligands (e.g., PhTRAP, TangPhos) have been effective for the hydrogenation of related N-heterocycles. illinois.eduresearchgate.net These methods can achieve high enantioselectivity, although they may require elevated pressures and temperatures. unimi.it
Conventional Reducing Agents: Non-selective reducing agents like sodium borohydride (B1222165) (NaBH₄) are used to produce racemic 1-Boc-3-hydroxypiperidine, which must then be separated through a resolution process, a less efficient and more wasteful approach. beilstein-journals.org
Table 2: Comparison of Catalytic Systems for Asymmetric Reduction
| Catalyst Type | Specific Catalyst / System | Reducing Agent / Cofactor System | Advantages | Source |
|---|---|---|---|---|
| Biocatalyst | KRED / Carbonyl Reductase | NADPH (recycled with GDH/glucose) | High enantioselectivity (>99% ee), mild conditions, environmentally friendly | mdpi.comresearchgate.net |
| Biocatalyst | KRED / ADH | NADH (recycled with 2-propanol) | Avoids pH drop from gluconic acid formation | researchgate.netacs.org |
| Chemical Catalyst | Ru- or Rh-PhTRAP | H₂ Gas | Applicable to a range of N-heterocycles | illinois.edu |
| Chemical Catalyst | Rh-TangPhos | H₂ Gas | High enantioselectivity for nicotinate (B505614) derivatives | researchgate.net |
Strategies for Improving Chemical Yield and Enantiomeric Excess
Achieving both high chemical yield and high enantiomeric excess (ee) simultaneously is a key goal in optimizing the synthesis of (R)-1-Boc-3-hydroxypiperidine.
Asymmetric Synthesis: The most direct strategy is to employ an enantioselective catalyst that directly produces the desired (R)-enantiomer from the prochiral ketone. Biocatalytic reduction using KREDs routinely achieves >99% ee, effectively eliminating the need for chiral resolution. researchgate.netnih.gov An optimized route involving analysis of multiple factors resulted in an optical purity of 99.33%. guidechem.com
Enhanced Catalyst Efficiency: The efficiency of the catalytic system can be improved through protein engineering or process optimization. Co-expressing the primary reductase enzyme (KRED) and the cofactor recycling enzyme (GDH) within the same host cell creates a more efficient system, leading to conversions over 99%. mdpi.com Another approach involves using thermostable enzymes that can withstand higher process temperatures without deactivation. nih.gov
High Substrate Concentration: A major goal for industrial application is to maximize the amount of product per volume (space-time yield). By optimizing the biocatalyst and reaction conditions, processes have been developed that can completely convert substrate concentrations as high as 400 g/L to (R)-NBHP with an enantiomeric excess greater than 99%. researchgate.net
Table 3: Performance of Optimized Synthetic Strategies
| Strategy | Substrate Conc. | Chemical Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Biphasic System (Carbonyl Reductase) | 240 g/L | 99% | >99.5% | researchgate.net |
| High-Concentration Bioreduction (YGL039W) | 400 g/L | >99% (conversion) | >99% | researchgate.net |
| KRED/GDH Co-expression | 100 g/L | >99% (conversion) | >99% | mdpi.com |
| Optimized KRED Process | 100 g/L | 97.6% | >99% | researchgate.net |
| Optimized Chemical Route | Not Specified | 32.94% (total) | 99.33% | guidechem.com |
Evaluation of Atom Economy and Environmental Impact of Synthetic Routes
Modern synthetic chemistry places a strong emphasis on "green" principles, including atom economy and minimizing environmental impact.
Atom Economy: Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product. Traditional routes that involve creating a racemic mixture of 1-Boc-3-hydroxypiperidine followed by chiral resolution are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer and the generation of an equivalent amount of the undesired enantiomer as waste. derpharmachemica.comgoogle.com In contrast, asymmetric synthetic methods that directly form the chiral center are highly atom-economical. google.com A patented route starting from a cheap, readily available chiral precursor, (R)-glyceraldehyde acetonide, was specifically designed from the angle of atom economy to avoid the waste associated with resolution. google.com
Environmental Impact: Biocatalytic routes are considered environmentally friendly for several reasons. psu.edu They are typically conducted under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption. acs.org These reactions are often run in water, an environmentally benign solvent. researchgate.net The high selectivity of enzymes minimizes the need for chemical protecting groups and reduces the formation of byproducts, leading to less downstream waste. acs.org Using whole-cell biocatalysts or immobilized enzymes can also simplify catalyst recovery and reuse, further reducing the process's environmental footprint. psu.eduresearchgate.net These green characteristics make biocatalysis a highly competitive and sustainable route for producing chiral intermediates like (R)-1-Boc-3-hydroxypiperidine. psu.edu
Chemical Transformations and Reactivity of R 1 Boc 3 Hydroxypiperidine
Reactions at the Hydroxyl Moiety
The hydroxyl group at the C3 position of the piperidine (B6355638) ring is a key site for functionalization, enabling oxidation, reduction, and substitution reactions.
Oxidation Reactions to Carbonyl Derivatives
The secondary alcohol of (R)-1-Boc-3-hydroxypiperidine can be oxidized to the corresponding ketone, (R)-1-Boc-3-oxopiperidine. This transformation is a crucial step in the synthesis of various biologically active molecules. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this purpose. Enzymatic methods have also been developed for this oxidation. For instance, a recombinant carbonyl reductase from Rhodococcus erythropolis WZ010 has demonstrated the ability to catalyze the oxidation of the corresponding (S)-enantiomer, highlighting the potential for stereoselective enzymatic transformations. mdpi.com
| Reactant | Reagent/Catalyst | Product | Notes |
| (R)-1-Boc-3-hydroxypiperidine | Potassium permanganate or Chromium trioxide | (R)-1-Boc-3-oxopiperidine | Standard oxidation conditions. |
| (S)-N-Boc-3-hydroxypiperidine | Recombinant Carbonyl Reductase (ReCR) | N-Boc-3-piperidone | Enzymatic oxidation. mdpi.com |
Reduction Reactions to Alkyl Derivatives
While the primary focus of reduction reactions involving this scaffold is often on the corresponding ketone to yield the alcohol, the hydroxyl group itself can be subjected to reduction to an alkyl group, although this is less commonly reported for this specific molecule. General methods for dehydroxylation, which could potentially be applied, often involve a two-step process of converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride source like lithium aluminum hydride.
Nucleophilic Substitution and Esterification/Etherification Reactions
The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine readily undergoes nucleophilic substitution, esterification, and etherification reactions, allowing for the introduction of a wide array of functional groups.
Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. Reagents like thionyl chloride and phosphorus tribromide are also used for substitution reactions. For example, treatment with a base and allyl bromide can lead to allylation. researchgate.net
Esterification: The alcohol can be acylated to form esters. This is a common strategy to introduce different functionalities or to act as a protecting group.
Etherification: The formation of ethers is another important transformation. For instance, benzylation of the hydroxyl group can be achieved, and the resulting ether can be further manipulated in subsequent synthetic steps. thieme-connect.com
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | Thionyl chloride, Phosphorus tribromide | Halogenated piperidine derivatives |
| Allylation | Base, Allyl bromide | 3-Allyloxypiperidine derivative |
| Esterification | Acylating agents | 3-Acyloxypiperidine derivatives |
| Etherification | Benzyl halides | 3-Benzyloxy-piperidine derivative |
Reactivity of the N-Boc-Protected Amine
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in modulating the reactivity of the piperidine ring and can be selectively removed to allow for further functionalization.
Selective Deprotection Strategies and Kinetics
The Boc group is known for its stability under a variety of conditions but can be readily cleaved under acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc deprotection. Other acidic conditions, such as hydrochloric acid in dioxane, are also effective.
The selective deprotection of the N-Boc group is a key step in many synthetic routes, enabling the subsequent functionalization of the nitrogen atom. The kinetics of this deprotection can be influenced by the specific acid used, its concentration, the temperature, and the solvent. For instance, kinetic studies on related compounds have shown that optimizing reaction temperatures can suppress side reactions. Interestingly, research has also explored the use of environmentally benign reagents like aqueous phosphoric acid for the selective and mild deprotection of Boc groups. organic-chemistry.org Boiling water has also been reported as a neutral and selective medium for N-Boc deprotection. rsc.org
| Deprotection Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard and widely used method. |
| Hydrochloric acid (HCl) | Dioxane | Common alternative to TFA. |
| Aqueous phosphoric acid | - | Environmentally benign and selective. organic-chemistry.org |
| Boiling water | - | Neutral and selective conditions. rsc.org |
Further Functionalization Reactions at the Nitrogen Atom
Once the N-Boc group is removed to yield (R)-3-hydroxypiperidine, the secondary amine is available for a wide range of functionalization reactions. These reactions are fundamental to incorporating the piperidine scaffold into larger, more complex molecules.
Common transformations include:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen. Reductive amination is another powerful method for N-alkylation.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates.
These functionalization reactions are critical in medicinal chemistry for synthesizing libraries of compounds with diverse biological activities. For example, the deprotected amine can be reacted to form part of the structure of tyrosine kinase inhibitors.
Stereochemical Integrity and Transformations within the Piperidine Ring System
The (R)-configuration at the C3 position of 1-Boc-3-hydroxypiperidine is a cornerstone of its synthetic value, and maintaining this stereochemical integrity during subsequent reactions is paramount. The bulky tert-butoxycarbonyl (Boc) group not only protects the nitrogen atom but also influences the conformational preference of the piperidine ring, which can be exploited to achieve high levels of stereocontrol in further functionalization. Researchers have found that careful control of reaction conditions, such as employing low temperatures and inert atmospheres, is critical to prevent racemization during transformations.
Ring-Opening and Ring-Closing Reactions Involving Derivatives
While (R)-1-Boc-3-hydroxypiperidine itself is a stable cyclic compound, its synthesis and the synthesis of its complex derivatives often involve strategic ring-closing reactions. Furthermore, related piperidine structures can be formed through ring-expansion or ring-opening of other heterocyclic systems, demonstrating the versatility of synthetic routes to this important scaffold.
One prominent strategy involves the ring expansion of pyrrolidinemethanol derivatives. Treatment of these precursors with trifluoroacetic anhydride (B1165640), followed by base-mediated rearrangement and hydrolysis, can yield optically active 3-hydroxypiperidines with excellent enantiomeric excess (up to 95%). researchgate.net Another powerful method is the enantiospecific ring-opening of chiral epoxides (oxiranes). For instance, enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones react with nucleophiles like the diethyl malonate anion, leading to a highly enantiospecific synthesis of the corresponding piperidin-3-ols after subsequent cyclization and decarboxylation steps. researchgate.net
Intramolecular cyclization is also a key method for constructing the piperidine ring. A patented synthesis for the (S)-enantiomer, which illustrates a parallel pathway, starts from (R)-glyceraldehyde acetonide and proceeds through several steps to an acyclic precursor. google.com The crucial ring-closing step is achieved via a Raney nickel-catalyzed hydrogenation that simultaneously reduces a nitrile group and facilitates cyclization to form the 3-hydroxypiperidine (B146073) ring system, which is then Boc-protected. google.com Similarly, the synthesis of piperidine derivatives can be achieved through the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov
More complex transformations can involve the regioselective opening of aziridine (B145994) rings. frontiersin.org Depending on the substituents and reaction conditions, nucleophilic attack can occur at either the C2 or C3 position of the aziridinium (B1262131) ion intermediate. researchgate.netnih.gov Subsequent intramolecular reactions can then lead to the formation of functionalized piperidine rings, as demonstrated in the synthesis of congeners of the piperidine alkaloid pseudoconhydrine. frontiersin.orgnih.gov
| Starting Material Type | Key Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrrolidinemethanol Derivatives | Ring Expansion | 1. Trifluoroacetic anhydride 2. Et₃N 3. NaOH (hydrolysis) | Optically Active 3-Hydroxypiperidines | researchgate.net |
| Chiral Oxirane Derivatives | Nucleophilic Ring-Opening & Cyclization | 1. Diethyl malonate anion 2. Decarboxylation | Enantiopure Piperidin-3-ols | researchgate.net |
| Acyclic Nitrile Precursor | Reductive Amination & Cyclization | Raney Nickel, H₂ | (S)-3-Hydroxypiperidine | google.com |
| Substituted Aziridine Derivatives | Regioselective Ring-Opening & Cyclization | Pd(OH)₂, H₂; then CbzCl | N-Cbz-protected 2-butyl-5-hydroxypiperidine-1-carboxylate | nih.gov |
Regioselective and Stereoselective Functionalization of Ring Carbons
The functionalization of the piperidine ring of (R)-1-Boc-3-hydroxypiperidine and related precursors is a field of extensive research, enabling the synthesis of a vast array of complex molecules. The existing stereocenter and functional groups guide the introduction of new substituents with high precision.
A primary method for synthesizing chiral 3-hydroxypiperidines is the asymmetric reduction of the corresponding ketone, N-Boc-3-piperidone. Biocatalytic approaches using ketoreductase enzymes have proven highly effective. For example, (R)-specific carbonyl reductases can produce (S)-N-Boc-3-hydroxypiperidine with excellent enantiomeric excess (>99% ee). Conversely, other enzymes, such as a reductase from Kluyveromyces marxianus, show excellent catalytic activity for producing the (R)-enantiomer. researchgate.net These enzymatic methods offer high chemo-, regio-, and stereoselectivity.
Further functionalization can be directed to other positions on the ring. For instance, Sharpless asymmetric dihydroxylation of an alkene precursor to a piperidine derivative can install a second hydroxyl group, leading to a (3R,4R) configuration with high stereocontrol. The hydroxyl group at C3 can also be used to direct reactions. While the hydroxyl group itself can be oxidized to a ketone, it can also facilitate neighboring group participation to direct functionalization elsewhere on a related heterocyclic scaffold. nih.gov
The Boc-protected nitrogen atom allows for asymmetric deprotonation of the adjacent methylene (B1212753) carbons (C2 and C6) using alkyllithium bases in the presence of a chiral ligand like (-)-sparteine, enabling stereoselective functionalization at these positions. researchgate.net This method opens pathways to C2-substituted piperidine derivatives while preserving the stereochemistry at C3.
| Reaction Type | Substrate | Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | N-Boc-3-piperidone | (R)-specific carbonyl reductase (e.g., from Candida parapsilosis), co-factor regeneration system | Forms (S)-N-Boc-3-hydroxypiperidine with >99% ee | |
| Asymmetric Reduction | N-Boc-3-piperidone | NADPH-dependent reductase (from Kluyveromyces marxianus ATCC 748) | Produces (R)-N-Boc-3-hydroxypiperidine | researchgate.net |
| Asymmetric Dihydroxylation | Alkene derivative of piperidine | Sharpless Dihydroxylation Reagents | Stereoselective formation of a (3R,4R)-diol | |
| Asymmetric Deprotonation | N-Boc-piperidine | sec-Alkyllithium / (-)-sparteine | Stereoselective functionalization at C2 | researchgate.net |
Strategic Applications of R 1 Boc 3 Hydroxypiperidine in Complex Organic Synthesis
As a Chiral Building Block for Advanced Pharmaceutical Intermediates
The inherent chirality and functional group arrangement of (R)-1-Boc-3-hydroxypiperidine make it an invaluable starting material for the synthesis of complex pharmaceutical agents. Its piperidine (B6355638) core is a common motif in many bioactive compounds, and the stereochemistry at the C3 position often plays a crucial role in determining a molecule's biological activity. mdpi.comresearchgate.net
Precursors for Kinase Inhibitor Analogues (e.g., Ibrutinib (B1684441) Intermediates)
(R)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. nih.govchemicalbook.com Ibrutinib is a targeted therapy used for the treatment of various B-cell malignancies. nih.govchemicalbook.com The (S)-enantiomer of 1-Boc-3-hydroxypiperidine is the direct precursor for ibrutinib, and the (R)-enantiomer serves as a crucial starting material for obtaining this key intermediate, often through inversion of stereochemistry at a later stage. nih.govrsc.org The synthesis of ibrutinib highlights the importance of enantiomeric purity, as the (R)-form is preferred for creating specific intermediates, while the (S)-form is essential for the final active pharmaceutical ingredient.
The synthesis of ibrutinib intermediates from (R)-1-Boc-3-hydroxypiperidine typically involves several key steps. One common approach is the asymmetric reduction of N-Boc-3-piperidone, which can be achieved with high enantioselectivity using various chemical and biocatalytic methods. chemicalbook.comrsc.org For instance, reductases have been employed to produce (S)-N-Boc-3-hydroxypiperidine with high conversion and enantiomeric excess. nih.gov
Table 1: Key Data for (R)-1-Boc-3-hydroxypiperidine
| Property | Value |
| CAS Number | 143900-43-0 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to tan solid |
| Melting Point | 43-50 °C |
| Optical Activity | [α]/D −22±3°, c = 5 in methanol |
This data is compiled from various sources. sigmaaldrich.comnih.govsigmaaldrich.com
Intermediates for Other Biologically Active Nitrogen-Containing Heterocycles
The utility of (R)-1-Boc-3-hydroxypiperidine extends beyond kinase inhibitors. Its structure serves as a versatile scaffold for the synthesis of a diverse range of nitrogen-containing heterocycles with various biological activities. The hydroxyl group can be readily transformed into other functional groups, and the Boc-protected nitrogen allows for controlled reactions at other positions of the piperidine ring.
This chiral building block is utilized in the synthesis of compounds targeting a variety of medical conditions, including those with potential as anti-tumor agents, anti-depressants, and local anesthetics. guidechem.com The ability to modify the piperidine ring through reactions such as substitution, reduction, and cyclization makes (R)-1-Boc-3-hydroxypiperidine a valuable starting point for creating novel drug candidates.
In the Total Synthesis and Semi-synthesis of Natural Products and Analogues
The structural motifs present in (R)-1-Boc-3-hydroxypiperidine are found in a variety of natural products, particularly alkaloids. This makes it a strategic starting material for the total or semi-synthesis of these complex molecules and their analogues.
Derivations Leading to Hydroxylated Piperidine Alkaloids (e.g., Pseudoconhydrine, Desoxoprosopinine, Bulgecinine)
Hydroxylated piperidine alkaloids are a class of natural products known for their diverse biological activities. (R)-1-Boc-3-hydroxypiperidine provides a chiral pool starting material for the stereoselective synthesis of these alkaloids.
For example, the synthesis of (+)-pseudoconhydrine, a piperidine alkaloid, has been achieved through a synthetic sequence starting from a related chiral piperidine precursor. researchgate.net The synthesis of desoxoprosopinine and other related alkaloids has also been explored using strategies that involve the construction of the piperidine ring, a core feature of (R)-1-Boc-3-hydroxypiperidine. acs.org These syntheses often rely on stereocontrolled reactions to establish the correct relative and absolute stereochemistry of the final natural product.
Construction of Conformationally Restricted Amino Acid Analogues (e.g., Hydroxypipecolic Acid Derivatives)
(R)-1-Boc-3-hydroxypiperidine is a valuable precursor for the synthesis of conformationally restricted amino acid analogues, such as hydroxypipecolic acid derivatives. beilstein-journals.org These modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures and enhance biological activity and stability. beilstein-journals.org
The synthesis of various stereoisomers of 3-hydroxypipecolic acid has been reported, often starting from chiral precursors that can be derived from or are related to (R)-1-Boc-3-hydroxypiperidine. researchgate.netacs.org These synthetic routes often involve key steps such as diastereoselective additions and cyclization reactions to construct the final amino acid structure. researchgate.net The ability to create these constrained analogues allows for the fine-tuning of peptide and peptidomimetic properties for therapeutic applications. beilstein-journals.org
Development of Novel Chiral Ligands and Organocatalysts
The chiral nature of (R)-1-Boc-3-hydroxypiperidine makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. These tools are essential for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule.
While the direct use of (R)-1-Boc-3-hydroxypiperidine as a ligand or catalyst is not extensively documented in the provided search results, its derivatives have been explored for such purposes. For example, phosphine-alkene ligands, which are a class of chiral ligands, have been synthesized using N-Boc protected pyrrolidine (B122466) derivatives, a structurally related class of compounds. whiterose.ac.uk The synthesis of chiral organocatalysts is another area where derivatives of (R)-1-Boc-3-hydroxypiperidine could be applied, for instance, in the development of catalysts for asymmetric reactions. cphi-online.com The functional groups on the piperidine ring provide handles for the attachment of catalytically active moieties, and the chiral backbone can induce stereoselectivity in catalyzed reactions.
Analytical Characterization of Synthetic Intermediates and Products Derived from R 1 Boc 3 Hydroxypiperidine
Methods for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)
The determination of enantiomeric excess (ee) is a critical quality attribute for chiral compounds like (R)-1-Boc-3-hydroxypiperidine and its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its high resolution and sensitivity. americanpharmaceuticalreview.comuma.es
Chiral Stationary Phases (CSPs): The cornerstone of chiral HPLC is the use of specialized columns containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of piperidine (B6355638) enantiomers. For instance, a Chiralpak AD-H column, which contains an amylose-based CSP, has been successfully used to resolve enantiomers of piperidine derivatives.
Mobile Phase and Detection: The choice of mobile phase is crucial for achieving optimal separation. Typical mobile phases for chiral separations of piperidine derivatives consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). acs.org The ratio of these solvents is optimized to achieve the best resolution between the enantiomers. Detection is commonly performed using a UV detector, as many organic molecules absorb UV light. uma.esnih.gov
Research Findings:
A study on the synthesis of 3-aminopiperidine-based peptide analogues utilized analytical chiral HPLC with a hexane/2-propanol (95:5) mobile phase to determine an enantiomeric excess of 90%. acs.org
For the analysis of tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, a Chiralpak AD-H column with a 95:5 hexane/isopropanol mobile phase was employed to ensure an enantiomeric excess greater than 98%.
In the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine, chiral HPLC was used to confirm a chiral purity of 100%. derpharmachemica.com An isocratic Normal Phase-HPLC method using a Chiralpak IC3 column has also been developed to quantify the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine. researchgate.net
Table 1: Example Chiral HPLC Methods for Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Detection |
| 3-Aminopiperidine Analogue | Chiralpak AD | Hexane/2-Propanol (95:5) | UV |
| tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | Chiralpak AD-H | Hexane/Isopropanol (95:5) | Not Specified |
| (S)-1-Boc-3-hydroxypiperidine | Chiralpak IC3 (250 x 4.6 mm, 3 µm) | Not Specified | Not Specified |
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Derivatives (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of derivatives of (R)-1-Boc-3-hydroxypiperidine. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. wiley.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For derivatives of (R)-1-Boc-3-hydroxypiperidine, characteristic signals include those for the tert-butyl group of the Boc protecting group (around δ 1.4 ppm) and protons on the piperidine ring.
¹³C NMR: Provides information about the carbon skeleton of the molecule.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish correlations between protons and to determine their spatial proximity, which is crucial for confirming stereochemistry. acs.org For instance, NOESY experiments can help distinguish between cis and trans configurations in substituted piperidines.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. ontosight.ai For 1-Boc-piperidine, the molecular ion peak (M+) is observed at m/z 185.27, with a characteristic fragmentation pattern showing the loss of the tert-butyl group. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a compound. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. oup.cominternationalbulletins.com
A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the Boc carbamate (B1207046) group.
The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹.
Table 2: Characteristic Spectroscopic Data for (R)-1-Boc-3-hydroxypiperidine Derivatives
| Technique | Functional Group/Structural Feature | Characteristic Signal/Peak |
| ¹H NMR | tert-Butyl (Boc group) | ~δ 1.4 ppm |
| Hydroxyl proton | Broad singlet | |
| IR | Carbonyl (Boc group) | ~1695 cm⁻¹ |
| Hydroxyl group | Broad band 3200-3600 cm⁻¹ | |
| Mass Spec | Molecular Ion (1-Boc-piperidine) | m/z 185.27 |
Chromatographic Purity Assessment of Synthetic Batches
Ensuring the purity of synthetic batches of (R)-1-Boc-3-hydroxypiperidine and its derivatives is crucial for their use in further synthetic steps or as final products. Chromatographic techniques are the primary methods used for this assessment.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is a standard method for determining the purity of a sample. nih.gov This technique separates the main compound from any impurities, and the area of the peaks can be used to quantify the purity. Purity levels of >95% are often required.
Gas Chromatography (GC): GC is another chromatographic technique that can be used to assess purity, particularly for volatile compounds or to detect residual solvents. vwr.com A purity of ≥98.0% for (R)-1-Boc-3-hydroxypiperidine has been reported using GC analysis. vwr.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. sigmaaldrich.com The purity of 1-Boc-3-hydroxypiperidine has been reported as ≥98.0% by TLC. sigmaaldrich.com
Research Findings:
Post-synthesis purification of (R)-1-Boc-3-hydroxypiperidine via column chromatography or recrystallization can achieve a purity of >95% as determined by HPLC.
Industrial production methods aim for a purity of >99% for (R)-1-Boc-3-hydroxypiperidine, which can be achieved through distillation or recrystallization.
Emerging Research Directions and Future Perspectives in R 1 Boc 3 Hydroxypiperidine Chemistry
Development of Novel Stereoselective Catalytic Systems for its Synthesis and Derivatization
The synthesis of enantiomerically pure (R)-1-Boc-3-hydroxypiperidine is critical for its function as a chiral intermediate. Traditional methods often rely on chemical resolution of racemic mixtures, which are inherently inefficient, with maximum theoretical yields of only 50%, and often require costly resolving agents and harsh conditions. sigmaaldrich.com To overcome these limitations, significant research efforts are being directed towards novel stereoselective catalytic systems, particularly those based on biocatalysis.
Enzymes such as ketoreductases (KREDs), carbonyl reductases, and aldo-keto reductases (AKRs) have emerged as powerful tools for the asymmetric reduction of the prochiral precursor, N-Boc-3-piperidone. chemimpex.comrsc.orgacs.org These biocatalysts offer exceptional enantioselectivity, often yielding the desired chiral alcohol with an enantiomeric excess (e.e.) greater than 99%. wikipedia.org Research has identified specific enzymes, such as an (R)-specific carbonyl reductase from Candida parapsilosis, that can effectively produce the desired stereoisomer. acs.org Furthermore, screening of various microbial cultures has revealed colonies with specific (R)-selectivity, opening avenues for discovering new biocatalysts. sigmaaldrich.com
A key advancement in this area is the development of whole-cell biocatalyst systems. The use of organisms like Baker's yeast (Saccharomyces cerevisiae), Pichia pastoris, and genetically engineered Escherichia coli provides a cost-effective and operationally simple alternative to using isolated enzymes. sigmaaldrich.comwikipedia.org These whole-cell systems contain the necessary enzymes and cofactor regeneration machinery, eliminating the need for expensive additives like NAD(P)H. acs.orggoogle.com For instance, researchers have successfully engineered E. coli to co-express a ketoreductase and a glucose dehydrogenase (GDH), creating a self-sustaining system where the GDH regenerates the NADPH cofactor consumed by the reductase, thereby improving efficiency and reducing costs. acs.org
Current research continues to push the boundaries of catalytic efficiency by discovering more robust and thermostable enzymes, optimizing reaction conditions (e.g., pH, temperature, solvent systems), and improving the productivity of whole-cell fermentation processes. chemimpex.comwikipedia.org These advancements are crucial for developing industrially viable and highly stereoselective routes for both the synthesis and subsequent derivatization of (R)-1-Boc-3-hydroxypiperidine.
Green Chemistry Approaches and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, and (R)-1-Boc-3-hydroxypiperidine is a prime example of this shift. Biocatalytic methods represent a cornerstone of green synthesis for this compound. wikipedia.org Compared to conventional chemical routes that often employ noble metal catalysts, high pressures, and hazardous reagents, biocatalysis operates under mild conditions—typically at or near room temperature and atmospheric pressure in aqueous media. sigmaaldrich.comchemimpex.comgoogle.com This drastically reduces energy consumption and improves the safety profile of the manufacturing process.
The advantages of biocatalysis align well with green chemistry goals:
High Atom Economy and Reduced Waste: Asymmetric reduction of N-Boc-3-piperidone directly yields the desired enantiomer in high purity, avoiding the 50% waste inherent in classical resolution methods. sigmaaldrich.com
Environmentally Benign Catalysts: Enzymes and whole-cell systems are biodegradable and non-toxic, offering a sustainable alternative to heavy metal catalysts. sigmaaldrich.comwikipedia.org
Renewable Feedstocks: Whole-cell biocatalysis can utilize simple and renewable resources like glucose for both cell growth and cofactor regeneration. acs.org
Safer Solvents: Many biocatalytic reactions can be performed in water, eliminating the need for volatile and often toxic organic solvents. acs.org
Future perspectives in this area focus on creating even more sustainable processes. This includes the immobilization of enzymes to allow for their recovery and reuse over multiple reaction cycles, further reducing costs and waste. Additionally, the development of continuous flow reactors for biocatalytic reductions is being explored to enhance process efficiency and scalability, making the green synthesis of (R)-1-Boc-3-hydroxypiperidine competitive with traditional manufacturing on an industrial scale.
Expansion of Synthetic Utility in Advanced Material Science and Chemical Biology Applications
While (R)-1-Boc-3-hydroxypiperidine is well-established as a key building block in medicinal chemistry, its full potential in other scientific fields is an active area of exploration.
In the realm of chemical biology , this compound is crucial for synthesizing highly specific molecular probes and therapeutic agents. Its rigid, chiral piperidine (B6355638) scaffold is a privileged structure found in many biologically active molecules. nih.gov It is a cornerstone for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib (B1684441), which are used in cancer therapy. chemimpex.comresearchgate.net Beyond oncology, its derivatives are being investigated as antagonists of the human P2X7 receptor and as potential treatments for neurological disorders. researchgate.netgoogle.com The hydroxyl group provides a convenient handle for further chemical modification, allowing chemists to append different functional groups to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the final drug candidates. researchgate.net
The future in chemical biology will likely see this building block used to create even more complex and targeted molecules. Its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities is a promising direction for tackling diseases that have been difficult to treat with traditional small molecules.
While less developed, the application of this chiral synthon in advanced material science represents a nascent but intriguing future direction. The deprotected form of the molecule, (S)-3-hydroxypiperidine, has been noted for its potential to be incorporated into polymer formulations to enhance material properties for applications like coatings and adhesives. chemimpex.com By extension, (R)-1-Boc-3-hydroxypiperidine serves as a valuable, protected precursor for creating such functional polymers. The chiral hydroxyl group can act as a site for polymerization or grafting onto surfaces, while the inherent chirality of the piperidine ring could be used to induce chiral recognition properties in materials for enantioselective separations or asymmetric catalysis. The development of novel chiral polymers, functional surfaces, and liquid crystals based on this scaffold could open up new applications in materials science.
Q & A
Q. What are the optimal synthetic routes for (R)-1-Boc-3-hydroxypiperidine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves Boc-protection of 3-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. For example, Kanto Reagents reports >95.0% purity for enantiomers using high-performance liquid chromatography (HLC) . Key steps include:
Q. How should researchers characterize the structural and chemical identity of (R)-1-Boc-3-hydroxypiperidine?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze H and C spectra to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and piperidine ring protons.
- Mass spectrometry : Confirm molecular weight (201.26 g/mol ) and fragmentation patterns.
- HPLC : Verify purity (>95% via HLC ) and enantiomeric excess using chiral columns.
Discrepancies in CAS numbers (e.g., 85275-45-2 vs. 143900-43-0) may arise from supplier errors or racemic mixtures; cross-check with optical rotation data .
Q. What safety protocols are essential for handling (R)-1-Boc-3-hydroxypiperidine?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards ).
- Ventilation : Use fume hoods to prevent inhalation (H335 ).
- Waste disposal : Segregate organic waste and consult institutional guidelines for Boc-group-containing compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (R)-1-Boc-3-hydroxypiperidine in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DCM) to assess stability .
- PubChem data : Use InChI keys (e.g., DUWCZANZDLDVDP-UHFFFAOYSA-N ) to retrieve electronic properties for reactivity predictions.
Q. What experimental designs are suitable for studying the stability of (R)-1-Boc-3-hydroxypiperidine under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to temperatures (25–60°C), humidity (40–75% RH), and light. Monitor degradation via HPLC .
- Kinetic analysis : Fit data to Arrhenius equations to extrapolate shelf-life.
- Control variables : Compare with the (S)-enantiomer to isolate stereospecific degradation pathways .
Q. How can researchers resolve contradictions in reported synthetic yields of (R)-1-Boc-3-hydroxypiperidine?
- Methodological Answer :
- Systematic review : Compare protocols from peer-reviewed journals vs. supplier data (e.g., Kanto Reagents vs. Pharmaoffer ).
- Reproduce experiments : Control variables like reaction time (e.g., 12–24 hrs), base (e.g., EtN vs. NaHCO), and solvent (THF vs. DCM).
- Statistical analysis : Use ANOVA to identify significant yield differences across methods .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
